molecular formula C21H19N3O4S2 B2906952 2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-05-0

2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2906952
CAS No.: 1251708-05-0
M. Wt: 441.52
InChI Key: IXBUDUMNONBZFH-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a pyridothiadiazine derivative characterized by a bicyclic core structure comprising a pyridine ring fused with a 1,2,4-thiadiazine ring system. The compound features two key substituents: a 3-methoxybenzyl group at position 2 and a 4-(methylthio)phenyl group at position 4. The 1,1-dioxide moiety indicates the presence of sulfone groups, which enhance the compound’s polarity and stability.

Structurally, the pyrido[2,3-e] fusion denotes the specific orientation of the pyridine and thiadiazine rings, influencing the molecule’s conformational rigidity.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-28-17-6-3-5-15(13-17)14-23-21(25)24(16-8-10-18(29-2)11-9-16)20-19(30(23,26)27)7-4-12-22-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBUDUMNONBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyridothiadiazine derivatives, focusing on substituent variations, molecular properties, and available research data.

Table 1: Structural and Analytical Comparison of Pyridothiadiazine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) Pyrido Fusion Molecular Formula Molecular Weight (g/mol) Purity/Analytical Methods Source
Target Compound 3-Methoxybenzyl 4-(Methylthio)phenyl [2,3-e] C₂₂H₂₁N₃O₄S₃* ~523.6* Not specified
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl] analog () 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl [2,3-e] C₂₁H₁₇FN₃O₃S₃ 474.0 Not specified
4-(3-Methylphenyl) analog () H 3-Methylphenyl [2,3-e] C₁₅H₁₃N₃O₃S 323.35 >99% (HPLC, GCMS)
4-(4-Fluoro-3-methylphenyl) analog () H 4-Fluoro-3-methylphenyl [2,3-e] C₁₆H₁₂FN₃O₃S 353.35 Not specified
4-(3-Tolyl) analog () H 3-Methylphenyl [4,3-e] C₁₃H₁₁N₃O₃S 289.31 Pharmacopeial standard

*Estimated based on substituent contributions and core formula.

Key Findings:

Substituent Effects :

  • Position 2 : The target compound’s 3-methoxybenzyl group contrasts with the 4-fluorobenzyl group in . Methoxy’s electron-donating nature may improve solubility compared to fluorine’s electron-withdrawing properties .
  • Position 4 : The 4-(methylthio)phenyl group in the target compound differs from the 3-methylphenyl () and 4-fluoro-3-methylphenyl () groups. Sulfur-containing substituents like methylthio may increase metabolic lability compared to methyl or fluorine .

Pyrido Ring Fusion: The [2,3-e] fusion in the target compound and most analogs contrasts with the [4,3-e] orientation in .

Analytical Data :

  • ’s analog is produced at >99% purity using HPLC and GCMS, suggesting rigorous quality control for pharmaceutical applications .
  • highlights pharmacopeial standards for its analog, underscoring regulatory relevance .

Synthetic Routes :

  • Microwave-assisted synthesis (mentioned in for a related compound) may improve reaction efficiency for analogs, though direct data for the target compound are unavailable .

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